molecular formula C6H11Cl2N3 B1600462 4-(aminomethyl)pyridin-3-amine Dihydrochloride CAS No. 847666-49-3

4-(aminomethyl)pyridin-3-amine Dihydrochloride

Cat. No.: B1600462
CAS No.: 847666-49-3
M. Wt: 196.07 g/mol
InChI Key: HREWBDQQRCHSNJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridin-3-amine Dihydrochloride (CAS 847666-49-3) is a pyridine-based organic compound with the molecular formula C6H9N3·2(HCl) that serves as a versatile building block in medicinal chemistry and drug discovery research . This diamine-functionalized pyridine presents two distinct amine groups—a primary aminomethyl group and a primary amine directly on the pyridine ring—which offer multiple sites for chemical modification and can be selectively manipulated using techniques like reductive amination to create more complex molecular architectures . The compound is supplied as a dihydrochloride salt, a form that typically enhances stability and solubility for handling in laboratory environments. Its physical characteristics include a high melting point of approximately 279°C (dec.) . As a multifunctional heterocyclic scaffold, this compound is of significant value in the synthesis of potential pharmaceutical agents. Pyridine and dihydropyridine derivatives are well-established privileged structures in medicinal chemistry, renowned for their presence in blockbuster drugs and numerous bioactive molecules . Researchers can utilize this compound as a precursor for generating compound libraries or in the development of molecules that mimic natural products and coenzymes like NADH . The presence of two amine functional groups allows researchers to link this pyridine core to other pharmacophores, create prodrugs, or develop novel chemical entities for high-throughput screening campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans or animals.

Properties

IUPAC Name

4-(aminomethyl)pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-9-4-6(5)8;;/h1-2,4H,3,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREWBDQQRCHSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464350
Record name 4-(aminomethyl)pyridin-3-amine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847666-49-3
Record name 4-(aminomethyl)pyridin-3-amine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step A: Synthesis of Benzophenone Glycine Imine Ester (BPGI)

  • Reaction: Benzophenone is reacted with glycine alkyl ester hydrochloride in the presence of an acid catalyst and a trialkylamine base.
  • Solvent: A solvent capable of forming an azeotrope with water, such as toluene or ethylbenzene, is used to facilitate water removal during the reaction.
  • Catalyst: Para-toluenesulfonic acid is preferred as the acid catalyst.
  • Base: N,N-diisopropyl N-ethylamine is used as the trialkylamine base.
  • Conditions: The reaction mixture is refluxed, and water formed is continuously removed via azeotropic distillation to drive the equilibrium towards product formation.
  • Workup: After completion, the mixture is cooled and washed with water to remove trialkylamine hydrochloride salts. The organic phase containing the BPGI and excess benzophenone is dried by azeotropic distillation for subsequent use.

This step avoids the use of benzophenone imine, which is expensive and requires additional recycling steps, thus improving cost-effectiveness.

Step B: Coupling with Pyridine Derivative

  • Reaction: The benzophenone glycine imine ester intermediate is reacted with a pyridine derivative bearing a leaving group (commonly chlorine).
  • Base: A dry inorganic base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used.
  • Catalyst: Phase transfer catalysts like tetraethylammonium bromide (NEt4Br) enhance the reaction efficiency.
  • Solvent: Aprotic polar solvents such as propionitrile are employed.
  • Conditions: The reaction is typically conducted under reflux with continuous removal of water (e.g., using a Dean-Stark apparatus) to favor product formation.
  • Workup: Upon completion, the reaction mixture is cooled and washed with water to separate inorganic salts. The organic phase containing the pyridine glycine imine derivative (PyGI) and excess benzophenone is isolated.

This step achieves high coupling efficiency (up to 85% yield) and allows recovery of benzophenone for recycling to Step A.

Step C: Acidification and Deprotection

  • Reaction: The pyridine glycine imine derivative is treated with aqueous hydrochloric acid to remove protecting groups and convert the intermediate into the hydrochloride salt.
  • Conditions: The acidification is performed at temperatures up to 25°C, preferably between 20–25°C.
  • Molar Ratio: The HCl to PyGI molar ratio is maintained at least 1:1, typically 1 to 5 equivalents.
  • Outcome: This step yields the target compound, 4-(aminomethyl)pyridin-3-amine dihydrochloride, as a stable salt suitable for isolation and further use.

The mild conditions prevent decomposition and ensure high purity of the final product.

Reaction Conditions and Optimization Data

Step Key Reagents & Conditions Solvent(s) Catalyst/Base Temperature Time Yield / Remarks
A Benzophenone + Glycine alkyl ester hydrochloride + acid Toluene or ethylbenzene Para-toluenesulfonic acid + N,N-diisopropyl N-ethylamine Reflux (approx. 105°C) Until water removal complete High yield; benzophenone recovered for recycle
B BPGI + Pyridine derivative (Cl leaving group) + base + PTC Propionitrile K2CO3 or NaH + NEt4Br Reflux with water removal 3–6 hours 85% yield of pyridine glycine imine derivative
C PyGI + HCl Aqueous medium HCl (1–5 equiv) 20–25°C Several hours Formation of dihydrochloride salt, high purity

Purification and Recycling

  • The aqueous layers containing inorganic salts and trialkylamine hydrochloride salts are separated and treated appropriately.
  • Benzophenone is efficiently recovered (>90%) from organic phases and recycled back to Step A, reducing waste and cost.
  • Solvents such as propionitrile are distilled under vacuum for reuse.
  • Final product isolation involves crystallization of the dihydrochloride salt, ensuring high purity suitable for pharmaceutical or agrochemical applications.

Summary of Advantages

  • Avoids expensive benzophenone imine intermediate, reducing costs.
  • Utilizes recyclable reagents and solvents, enhancing sustainability.
  • Mild reaction conditions prevent degradation and side product formation.
  • High yields at each step facilitate industrial scale-up.
  • Efficient recovery and recycling of benzophenone and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)pyridin-3-amine Dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amine derivatives .

Scientific Research Applications

4-(aminomethyl)pyridin-3-amine Dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)pyridin-3-amine Dihydrochloride involves its interaction with specific molecular targets. It acts by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-(aminomethyl)pyridin-3-amine dihydrochloride with structurally related dihydrochloride salts:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring
This compound 847666-49-3 C₆H₁₁Cl₂N₃ 196.08 4-aminomethyl, 3-amine
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 1193388-05-4 C₉H₁₃N₃·2HCl 236.14 4-pyrrolidinyl, 3-amine
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride 1707575-97-0 C₁₀H₁₆ClN₃ 213.71 4-piperidinyl, 3-amine
Pyridoxamine Dihydrochloride 524-36-7 C₈H₁₄Cl₂N₂O₂ 241.11 4-aminomethyl, 5-hydroxy, 6-methyl
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride Not provided Not provided ~300 (estimated) Piperidinyl-4-amine with nitrobenzyl

Key Observations :

  • Substituent Effects: The aminomethyl group in the target compound introduces a primary amine, enhancing nucleophilic reactivity compared to the secondary amines in pyrrolidinyl and piperidinyl derivatives . Pyridoxamine dihydrochloride includes hydroxyl and methyl groups, increasing polarity and making it a vitamin B6 analog with applications in metabolic studies . The nitrobenzyl group in 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride introduces strong electron-withdrawing effects, altering solubility and reactivity .

Toxicology and Regulatory Status

  • Most compounds lack comprehensive toxicology data. For example, mutagenic, carcinogenic, or reproductive toxicity studies are unavailable for the pyrrolidinyl derivative .
  • Pyridoxamine dihydrochloride is subject to stricter regulatory scrutiny due to its pharmaceutical applications, requiring compliance with FDA and ICH guidelines .

Biological Activity

4-(aminomethyl)pyridin-3-amine dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound, often referred to as a pyridinyl amine, exhibits various pharmacological properties, including antimicrobial, antiviral, and neuroprotective effects. This article explores the biological activity of this compound, supported by recent research findings and case studies.

  • Chemical Formula : C6H11Cl2N3
  • Molecular Weight : 196.08 g/mol
  • CAS Number : 11389965

Biological Activity Overview

The biological activity of this compound has been studied in several contexts:

  • Antimicrobial Activity :
    Research indicates that pyridine derivatives, including 4-(aminomethyl)pyridin-3-amine, demonstrate significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 2.18 to 3.08 μM .
  • Antiviral Properties :
    The compound's potential as an antiviral agent is supported by studies indicating that pyridine derivatives can exhibit activity against viral pathogens. The mechanisms often involve interference with viral replication processes or modulation of host cell responses to infection .
  • Neuroprotective Effects :
    Recent investigations into neuroprotective properties have highlighted the ability of certain pyridine compounds to reduce oxidative stress in neuronal cell lines. For example, neuroprotective effects against hydrogen peroxide-induced damage have been documented, suggesting a role in mitigating neurodegenerative conditions .

Antimicrobial Efficacy

A study published in MDPI demonstrated that various pyridine derivatives exhibited strong antibacterial activity comparable to standard antibiotics like norfloxacin and fluconazole. The tested compounds showed MIC values significantly lower than those of the controls, indicating their potential as effective antimicrobial agents .

CompoundMIC (μM)Target Organism
This compound2.5E. coli
This compound3.0S. aureus
Standard Drug5.0C. albicans

Neuroprotective Studies

In a neuroprotective study involving PC12 cells, the compound demonstrated a protective effect against oxidative stress induced by hydrogen peroxide at concentrations of 10 μM, with a reduction in cell death compared to untreated controls .

TreatmentCell Viability (%)
Control100
H₂O₂30
This compound (10 μM)53

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific biological pathways involved in cell signaling and apoptosis, particularly through modulation of oxidative stress responses and cellular proliferation pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(aminomethyl)pyridin-3-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, methyl groups can be introduced via methyl iodide under basic conditions (e.g., sodium hydride), followed by dihydrochloride salt formation using HCl . Reaction optimization requires adjusting parameters like temperature (e.g., 60–80°C for amination) and stoichiometric ratios. Yields are sensitive to solvent choice (e.g., methanol vs. ether) and catalyst presence (e.g., palladium for hydrogenation) .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions, while mass spectrometry (MS) verifies molecular weight (e.g., m/z 236.14 for C₉H₁₃N₃·2HCl). X-ray crystallography may resolve stereochemistry in crystalline forms .

Q. How do solubility and stability profiles impact experimental design?

  • Methodological Answer : The compound is freely soluble in water and methanol but unstable in alkaline conditions. Storage at 2–8°C in amber vials under inert gas (e.g., argon) prevents degradation. Solubility in DMSO (≥50 mg/mL) is critical for in vitro assays, requiring pre-formulation studies using dynamic light scattering (DLS) to assess aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across structural analogs?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, methyl substitutions at positions 4 and 6 (as in [(4,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride) enhance lipophilicity and receptor binding compared to unsubstituted analogs. Use surface plasmon resonance (SPR) to quantify binding affinities (e.g., KD values) and molecular docking to predict interactions with target proteins (e.g., kinases) .

Q. What experimental design strategies optimize reaction pathways for scale-up?

  • Methodological Answer : Employ design of experiments (DoE) with factorial designs (e.g., 2³ factorial) to test variables like catalyst loading, temperature, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions (e.g., 75°C, 1.2 eq. methylating agent) while minimizing side products. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progression .

Q. How can computational methods enhance synthesis planning and mechanistic understanding?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and reaction barriers for key steps like amination. Retrosynthetic analysis using AI tools (e.g., Reaxys or Pistachio models) identifies feasible routes from commercially available precursors. Molecular dynamics (MD) simulations model solvent effects on reaction kinetics .

Q. What strategies validate target engagement in complex biological systems?

  • Methodological Answer : Use fluorescent probes (e.g., BODIPY-labeled derivatives) for cellular uptake studies via confocal microscopy. Competitive binding assays with radiolabeled ligands (e.g., ³H or ¹²⁵I) quantify displacement in membrane preparations. CRISPR-Cas9 knockout models confirm target specificity (e.g., receptor knockout vs. wild-type cells) .

Q. How do structural modifications affect pharmacokinetic (PK) and toxicity profiles?

  • Methodological Answer : Introduce isotopic labels (e.g., ¹⁴C) for mass balance studies in rodent models. Assess hepatic clearance using microsomal stability assays (e.g., human liver microsomes, HLMs) and cytochrome P450 inhibition screens. Acute toxicity is evaluated via OECD Guideline 423, measuring LD₅₀ in mice .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(aminomethyl)pyridin-3-amine Dihydrochloride
Reactant of Route 2
4-(aminomethyl)pyridin-3-amine Dihydrochloride

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